2-(3-Methoxy-phenylamino)-nicotinic acid is a chemical compound that combines a methoxy group with a phenylamino structure and nicotinic acid. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
This compound can be synthesized through the reaction of 3-methoxyaniline with nicotinic acid, typically utilizing coupling reagents and specific reaction conditions to facilitate the formation of the desired product.
2-(3-Methoxy-phenylamino)-nicotinic acid belongs to the class of organic compounds known as amino acids and derivatives. It is categorized under aromatic compounds due to the presence of the phenyl ring and is also classified as a derivative of nicotinic acid, which is a form of vitamin B3.
The synthesis of 2-(3-Methoxy-phenylamino)-nicotinic acid commonly involves:
The reaction is typically performed in an organic solvent such as dichloromethane at room temperature. Under these conditions, the methoxy group on the phenyl ring can enhance solubility and reactivity, making the synthesis more efficient.
The molecular structure of 2-(3-Methoxy-phenylamino)-nicotinic acid features:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 220.24 g/mol. The presence of both polar and non-polar functional groups contributes to its unique properties.
2-(3-Methoxy-phenylamino)-nicotinic acid can undergo several chemical transformations:
For oxidation, potassium permanganate or chromium trioxide may be used. Reduction typically involves hydrogen gas in the presence of palladium catalysts, while electrophilic substitutions might utilize bromine or nitric acid as reagents.
The mechanism of action for 2-(3-Methoxy-phenylamino)-nicotinic acid is primarily based on its ability to interact with specific biological targets. This compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Detailed biochemical studies are required to elucidate its exact molecular targets and mechanisms in biological systems.
Relevant data indicates that the presence of the methoxy group enhances solubility and stability compared to similar compounds without this substituent .
2-(3-Methoxy-phenylamino)-nicotinic acid has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research in both academic and industrial settings.
The discovery and development of 2-(3-methoxy-phenylamino)-nicotinic acid are intrinsically linked to the broader investigation of 2-anilinonicotinate derivatives as bioisosteric replacements for traditional fenamate NSAIDs. This compound emerged during medicinal chemistry efforts to optimize the pharmacokinetic properties and synthetic accessibility of anti-inflammatory agents in the late 20th century. Early synthetic routes to 2-anilinonicotinic acids relied heavily on copper-catalyzed Ullmann reactions, which suffered from significant limitations including stoichiometric copper requirements, extended reaction times (often >24 hours), and moderate yields (typically 40-65%) [10]. These methods also employed environmentally problematic solvents like dimethylformamide (DMF) or xylene, complicating large-scale production [10].
A paradigm shift occurred with the development of solvent-free synthetic methodologies. Contemporary approaches demonstrated that 2-(3-methoxy-phenylamino)-nicotinic acid could be efficiently synthesized by reacting 2-chloronicotinic acid with 3-methoxyaniline under catalyst-free conditions at 120°C, completing within 30-45 minutes and yielding >85% product [10]. This environmentally benign approach eliminated toxic solvents while improving efficiency – a significant advancement over traditional methods that required 12-24 hours with lower yields. The transition toward greener synthesis aligned with pharmaceutical industry needs for sustainable manufacturing processes while enabling rapid exploration of structure-activity relationships in this chemical series.
Table 1: Evolution of Synthetic Methods for 2-Anilinonicotinic Acids
Synthetic Approach | Reaction Time | Yield (%) | Key Limitations | Green Chemistry Metrics |
---|---|---|---|---|
Copper-catalyzed Ullmann (Traditional) | 12-24 hours | 40-65 | Stoichiometric copper waste, toxic solvents | Poor (E-factor >30) |
Aqueous amination | 4-8 hours | 50-75 | Energy-intensive reflux, moderate yields | Moderate |
Solvent-free thermal method (Modern) | 0.25-0.75 hours | >85 | None significant | Excellent (E-factor <5) |
2-(3-Methoxy-phenylamino)-nicotinic acid belongs to a structurally distinctive class of NSAID analogues that strategically replaces the ortho-disubstituted benzene core of traditional fenamates with a nicotinic acid pharmacophore. This molecular modification creates significant topological differences while preserving key pharmacophoric elements essential for cyclooxygenase (COX) interaction. When compared to classical fenamates like niflumic acid (2-[[3-(trifluoromethyl)phenyl]amino]nicotinic acid) and flufenamic acid (2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid), the compound exhibits three critical structural features:
Molecular docking analyses reveal that 2-(3-methoxy-phenylamino)-nicotinic acid adopts binding poses in COX-1 and COX-2 that closely mimic niflumic acid. The carboxylate group engages in salt bridge interactions with conserved arginine residues (Arg120 in COX-1; Arg106/Arg499 in COX-2), while the methoxyphenyl moiety occupies a hydrophobic subpocket near Val349/Leu352 in COX-2. Crucially, the pyridyl nitrogen forms a water-mediated hydrogen bond with Tyr355 – an interaction inaccessible to benzoic acid-based fenamates [10]. This unique interaction pattern may contribute to its distinctive pharmacological profile.
Table 2: Structural and Binding Comparisons with Classical Fenamates
Structural Feature | Niflumic Acid | Flufenamic Acid | 2-(3-Methoxy-phenylamino)-nicotinic Acid | Functional Consequence |
---|---|---|---|---|
Core structure | Pyridine-3-carboxylic acid | Benzoic acid | Pyridine-3-carboxylic acid | Enhanced H-bond capacity |
Meta-substituent | –CF₃ | –CF₃ | –OCH₃ | Reduced electron withdrawal |
Binding energy (COX-2, kcal/mol) | -8.9 | -8.5 | -7.6 to -8.2* | Moderate affinity retention |
Key enzyme interactions | Arg499 salt bridge, Tyr355 H-bond | Arg499 salt bridge | Arg499 salt bridge, Tyr355 H-bond | Similar binding mode |
The 2-(arylamino)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile interactions with diverse biological targets. This compound demonstrates particular significance in two therapeutic areas:
Anti-Inflammatory Applications:The scaffold serves as a structural template for developing novel COX inhibitors with improved selectivity profiles. Molecular dynamics simulations (100 ns) demonstrate that 3-methoxy-substituted derivatives maintain stable interactions within both COX isoforms, exhibiting <1.5 Å backbone deviation in the binding pocket throughout the simulation period [10]. This stability exceeds that observed with ortho-substituted analogues, which experience significant conformational rearrangements due to steric constraints. The meta-methoxy group specifically enhances hydrophobic contact with COX-2's Val523 residue – a key residue differentiating the COX-2 and COX-1 binding sites. This interaction pattern has inspired hybrid molecules such as compound D (4-chloro-N-(3-(hydroxyimino)-3-(pyridin-3-yl)propyl)benzamide), which exhibits 95.4% inflammation reduction in preclinical models by combining the nicotinic acid core with additional pharmacophores [10].
Anticancer Applications:Beyond anti-inflammatory applications, this scaffold demonstrates significant potential in targeted cancer therapeutics. Structural analogues have been developed into potent inhibitors of:
The scaffold's metabolic stability can be systematically optimized through structural modifications. Replacement of metabolically labile sites (e.g., substituting the methoxy group with fluorine) significantly improves pharmacokinetic profiles while retaining target engagement [8]. These attributes underscore its value as a versatile template in contemporary drug discovery.
Table 3: Therapeutic Applications of Scaffold Derivatives
Therapeutic Area | Structural Modification | Biological Target | Potency/Activity | Development Status |
---|---|---|---|---|
Oncology | Dimethylphenol at pyridine C6 | PKMYT1 kinase | IC₅₀ < 50 nM (cellular) | Phase 1 clinical trials (RP-6306) [1] |
Oncology | 3,4,5-Trimethoxyaniline substitution | Tubulin polymerization | IC₅₀ = 1.6-2.8 μM | Preclinical optimization [7] |
Inflammation | Meta-chloro substitution | COX-1/COX-2 | ΔG = -8.2 kcal/mol (COX-2) | Lead optimization [10] |
Oncology | Trifluoromethyl at aniline meta | AKR1C3 enzyme | IC₅₀ = 120-450 nM | Preclinical [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: